molecular formula C12H18O4 B13195201 Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate

Cat. No.: B13195201
M. Wt: 226.27 g/mol
InChI Key: IDENNSFYHQTEQC-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate is an organic compound with the molecular formula C₁₂H₁₈O₄. It is a derivative of butanoic acid, featuring both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of a suitable precursor.

    Esterification: The final step involves esterification of the intermediate product with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the cyclobutyl ring.

    Methyl 2-acetyl-4-cyclobutyl-4-oxobutanoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate

InChI

InChI=1S/C12H18O4/c1-3-16-12(15)10(8(2)13)7-11(14)9-5-4-6-9/h9-10H,3-7H2,1-2H3

InChI Key

IDENNSFYHQTEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1CCC1)C(=O)C

Origin of Product

United States

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